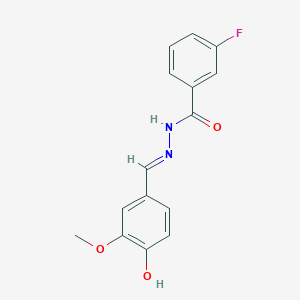![molecular formula C22H24N4OS B6114102 4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6114102.png)
4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, commonly referred to as BCT, is a novel compound that has been synthesized and studied for its potential pharmacological applications. BCT is a triazole derivative that has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of BCT is not fully understood, but it is believed to involve the inhibition of tubulin polymerization and disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, migration, and intracellular transport. BCT has been found to bind to the colchicine-binding site on tubulin and prevent the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCT has been found to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and anticancer properties. In addition, BCT has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans and Aspergillus niger. BCT has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
BCT has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and broad-spectrum activity against various microorganisms and cancer cells. However, BCT also has some limitations, including its poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for BCT research, including:
1. Optimization of the synthesis method to improve the yield and purity of BCT.
2. Evaluation of the pharmacokinetics and pharmacodynamics of BCT in animal models to determine its efficacy and toxicity in vivo.
3. Investigation of the potential synergistic effects of BCT with other anticancer agents or antibiotics.
4. Identification of the molecular targets and signaling pathways involved in the anticancer and antimicrobial activities of BCT.
5. Development of novel formulations or delivery systems to improve the solubility and bioavailability of BCT.
6. Exploration of the potential applications of BCT in other fields, such as agriculture and environmental science.
Conclusion:
BCT is a novel compound that has been synthesized and studied for its potential pharmacological applications, particularly as an anticancer and antimicrobial agent. BCT exhibits various biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. However, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of BCT.
合成法
BCT can be synthesized by a one-pot reaction of 3-(benzyloxy)benzaldehyde, cyclohexylamine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting solid product is filtered and washed with water and ethanol. The structure of BCT can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
BCT has been studied for its potential pharmacological applications, particularly as an anticancer agent. In vitro studies have shown that BCT exhibits cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BCT has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. In addition, BCT has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
特性
IUPAC Name |
3-cyclohexyl-4-[(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c28-22-25-24-21(19-11-5-2-6-12-19)26(22)23-15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYCDEASUJQTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
![3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B6114050.png)
![2-({2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6114059.png)

![N-benzyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6114070.png)
![1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B6114078.png)
![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114080.png)
![methyl 3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)-2-methylbenzoate](/img/structure/B6114084.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6114089.png)
![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)